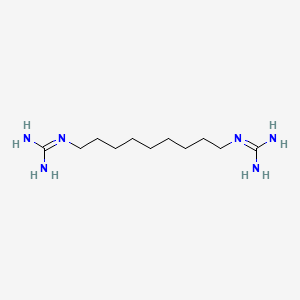
Guanidine, N,N'''-1,9-nonanediylbis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, N,N’‘’-1,9-nonanediylbis- is an organic compound that belongs to the class of guanidines. This compound is characterized by the presence of two guanidine groups connected by a nonane chain. Guanidine derivatives are known for their strong basicity and are widely used in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Guanidine, N,N’‘’-1,9-nonanediylbis- typically involves the reaction of 1,9-diaminononane with guanidine hydrochloride. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
H2N−(CH2)9−NH2+2H2N−C(=NH)−NH2→H2N−C(=NH)−NH−(CH2)9−NH−C(=NH)−NH2+2NH3
Industrial Production Methods: In industrial settings, the production of Guanidine, N,N’‘’-1,9-nonanediylbis- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: Guanidine, N,N’‘’-1,9-nonanediylbis- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Guanidine, N,N’‘’-1,9-nonanediylbis- can participate in nucleophilic substitution reactions, where the guanidine groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Oxidized guanidine derivatives.
Reduction: Amine derivatives.
Substitution: Substituted guanidine derivatives.
Scientific Research Applications
Guanidine, N,N’‘’-1,9-nonanediylbis- has a wide range of applications in scientific research, including:
Chemistry: Used as a strong base in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of protein denaturation and stabilization, as guanidine derivatives are known to interact with proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the production of polymers, resins, and other materials due to its strong basicity and reactivity.
Mechanism of Action
The mechanism of action of Guanidine, N,N’‘’-1,9-nonanediylbis- involves its strong basicity and ability to form stable complexes with various molecules. The compound can interact with proteins, nucleic acids, and other biomolecules, leading to changes in their structure and function. The molecular targets and pathways involved include:
Protein Denaturation: Guanidine derivatives can disrupt hydrogen bonding and hydrophobic interactions in proteins, leading to denaturation.
Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity.
Receptor Antagonism: Guanidine, N,N’‘’-1,9-nonanediylbis- can interact with cell surface receptors, blocking their signaling pathways.
Comparison with Similar Compounds
Guanidine, N,N’‘’-1,9-nonanediylbis- can be compared with other guanidine derivatives, such as:
Guanidine, N,N’‘’-1,6-hexanediylbis-: Similar structure but with a shorter hexane chain. It has different reactivity and applications due to the shorter chain length.
Guanidine, N,N’‘’-1,12-dodecanediylbis-: Similar structure but with a longer dodecane chain. It exhibits different properties and uses due to the longer chain length.
Uniqueness: Guanidine, N,N’‘’-1,9-nonanediylbis- is unique due to its specific chain length, which provides a balance between flexibility and reactivity. This makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
61611-24-3 |
|---|---|
Molecular Formula |
C11H26N6 |
Molecular Weight |
242.37 g/mol |
IUPAC Name |
2-[9-(diaminomethylideneamino)nonyl]guanidine |
InChI |
InChI=1S/C11H26N6/c12-10(13)16-8-6-4-2-1-3-5-7-9-17-11(14)15/h1-9H2,(H4,12,13,16)(H4,14,15,17) |
InChI Key |
NEMPOWLBSPRZFQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCN=C(N)N)CCCCN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















